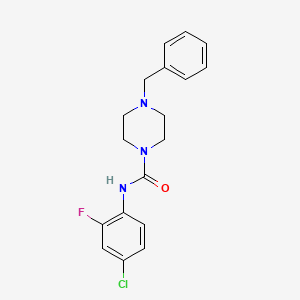

![molecular formula C17H23ClN2O2 B4622414 1-allyl-4-[2-(4-chloro-3-methylphenoxy)propanoyl]piperazine](/img/structure/B4622414.png)

1-allyl-4-[2-(4-chloro-3-methylphenoxy)propanoyl]piperazine

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperazine derivatives often involves multiple steps, including reactions with different reagents to introduce various functional groups into the piperazine ring. For example, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides, closely related to our compound of interest, utilizes 1-methyl piperazine and alkoxyphenyl isothiocyanates in an ethereal solution. Another method involves reacting ferulic acid acetylation products with piperazine to obtain monosubstituted piperazine derivatives, highlighting the versatility in synthetic approaches for such compounds (Tung, 1957); (Wang Xiao-shan, 2011).

Molecular Structure Analysis

The structure of piperazine derivatives, including 1-allyl-4-[2-(4-chloro-3-methylphenoxy)propanoyl]piperazine, is typically confirmed using spectroscopic techniques such as IR, ^1HNMR, and MS. These methods provide detailed information on the molecular structure, confirming the presence of various functional groups and the overall molecular framework (Wang Xiao-shan, 2011).

Chemical Reactions and Properties

The chemical reactivity of piperazine derivatives is influenced by the functional groups attached to the piperazine ring. These compounds can undergo various chemical reactions, including substitutions, additions, and cyclization, depending on the nature of the substituents and reaction conditions. For example, Mannich reactions have been employed to synthesize antioxidants using piperazine as a core structure, demonstrating the chemical versatility of piperazine derivatives (Prabawati, 2016).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystal structure, are crucial for their potential applications. These properties can be tailored through the introduction of various substituents, affecting the compound's behavior in different environments and its interaction with biological targets. The analysis of these properties often requires a combination of experimental techniques, including X-ray crystallography and differential scanning calorimetry (Liu et al., 2014).

Aplicaciones Científicas De Investigación

Potential Use in Oncology : A study by Abate et al. (2011) focused on a similar compound, 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, noting its potential therapeutic and diagnostic applications in oncology. The study aimed to create analogues with reduced lipophilicity, which might improve tumor targeting and penetration (Abate et al., 2011).

Synthesis and Reaction Studies : Shin et al. (1983) explored the synthesis and reactions of spiro[oxolane-2,2′-piperazine]-3′,6′-diones, providing insights into the chemical properties and potential applications of piperazine derivatives in various fields (Shin et al., 1983).

Antimicrobial Activities : Bektaş et al. (2010) synthesized novel 1,2,4-Triazole derivatives, including those involving piperazine, and evaluated their antimicrobial activities. This indicates the potential application of piperazine derivatives in developing new antimicrobial agents (Bektaş et al., 2010).

Affinity to Alpha-Adrenoceptors : Marona et al. (2011) investigated a series of 1,4-substituted piperazine derivatives for their affinity toward alpha 1- and alpha 2-adrenoceptors, suggesting their potential use in developing drugs targeting these receptors (Marona et al., 2011).

Carbon Dioxide Capture : Freeman et al. (2010) studied the degradation of aqueous piperazine in the context of carbon dioxide capture, highlighting the compound's thermal and oxidative stability, which is advantageous in CO2 absorption/stripping processes (Freeman et al., 2010).

Antiviral Research : Romero et al. (1994) discovered a variety of analogues of piperazine that were potent inhibitors of HIV-1 reverse transcriptase, indicating the use of piperazine derivatives in antiviral research (Romero et al., 1994).

Metabolism Studies : Jiang et al. (2007) analyzed the metabolism of a piperazine derivative in rats, providing valuable information for understanding the biotransformation and pharmacokinetics of such compounds (Jiang et al., 2007).

Propiedades

IUPAC Name |

2-(4-chloro-3-methylphenoxy)-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O2/c1-4-7-19-8-10-20(11-9-19)17(21)14(3)22-15-5-6-16(18)13(2)12-15/h4-6,12,14H,1,7-11H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHAAUBUQDNXLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(C)C(=O)N2CCN(CC2)CC=C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

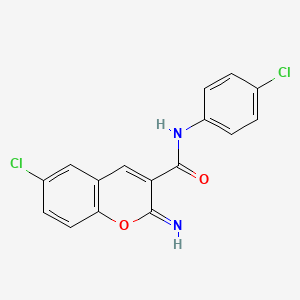

![6-amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4622332.png)

![N-allyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4622355.png)

![1-[4-(decyloxy)benzoyl]-2-methyl-1H-benzimidazole](/img/structure/B4622374.png)

![N-(2,4-dichlorophenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4622385.png)

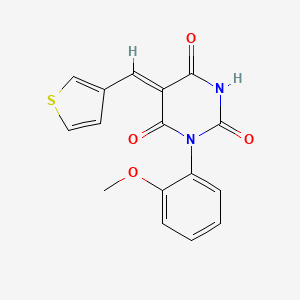

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(2-chlorophenyl)-8-methyl-4-quinolinecarboxamide](/img/structure/B4622393.png)

![2-(3,4-dichlorophenyl)-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-4-quinolinecarboxamide](/img/structure/B4622400.png)

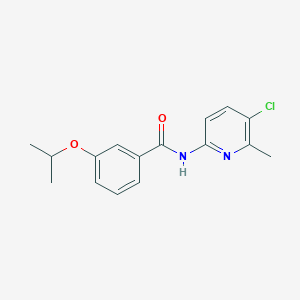

![N-(5-chloro-2-methoxyphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4622408.png)

![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4622429.png)

![N-(4-bromo-3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4622432.png)

![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B4622442.png)